molecular formula C10H9FO3 B2367842 Methyl 7-fluoro-2,3-dihydrobenzofuran-5-carboxylate CAS No. 2112657-13-1

Methyl 7-fluoro-2,3-dihydrobenzofuran-5-carboxylate

Cat. No.: B2367842
CAS No.: 2112657-13-1
M. Wt: 196.177
InChI Key: QNZIOWIPQAQJJI-UHFFFAOYSA-N
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Description

Methyl 7-fluoro-2,3-dihydrobenzofuran-5-carboxylate (CAS 2112657-13-1) is a fluorinated organic compound with the molecular formula C10H9FO3 and a molecular weight of 196.18 g/mol. This compound features the 2,3-dihydrobenzofuran scaffold, a privileged structure in medicinal chemistry known for its prevalence in biologically active molecules and natural products . The dihydrobenzofuran core is an integral component of numerous compounds exhibiting a wide range of pharmacological activities, including anti-malarial, anti-HIV, anti-inflammatory, and cytotoxic properties . As such, this scaffold holds significant value in organic and pharmaceutical chemistry for the development of novel pharmaceutical agents . This specific derivative serves as a key synthetic intermediate and building block for constructing more complex organic frameworks. Its structure, incorporating a fluorine atom and an ester functional group, makes it a versatile precursor for further chemical modifications and exploration in drug discovery programs. Researchers utilize this compound in transition metal-catalyzed synthetic methodologies, which are efficient routes for forging dihydrobenzofuran functionalities to create libraries of structurally diverse compounds for biological screening . This product is intended for research and development purposes in a controlled laboratory setting. FOR RESEARCH USE ONLY. NOT INTENDED FOR DIAGNOSTIC OR THERAPEUTIC USE IN HUMANS OR ANIMALS.

Properties

IUPAC Name

methyl 7-fluoro-2,3-dihydro-1-benzofuran-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FO3/c1-13-10(12)7-4-6-2-3-14-9(6)8(11)5-7/h4-5H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNZIOWIPQAQJJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C(=C1)F)OCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Route 1: Cyclization of Fluorinated Precursors

Comparative Analysis of Synthetic Methods

Method Key Steps Yield Advantages Limitations
Route 1 Cyclization of fluorinated precursors 68% Early fluorine introduction minimizes side reactions Requires high-temperature cyclization
Route 2 Late-stage fluorination 70% Flexible for analog synthesis Multiple purification steps
Route 3 Microwave-assisted one-pot 85% Rapid, high-yield Specialized equipment required

Critical Reaction Parameters

  • Temperature Control : Nitration and diazotization require strict temperature control (0–5°C) to avoid byproducts.
  • Catalyst Selection : Palladium on carbon (Pd/C) for hydrogenation and zirconium chloride for cyclization ensure regioselectivity.
  • Solvent Systems : Polar aprotic solvents (e.g., DMF) improve solubility during fluorination, while toluene facilitates cyclization.

Analytical Characterization

  • ¹H NMR : Key signals include a triplet for the dihydrofuran CH₂ groups (δ 3.18–4.71 ppm) and a singlet for the methyl ester (δ 3.90 ppm).
  • Mass Spectrometry : Molecular ion peak at m/z 196.18 [M+H]⁺ confirms the molecular formula C₁₀H₉FO₃.
  • HPLC Purity : >98% achieved via silica gel chromatography using ethyl acetate/hexane gradients.

Industrial-Scale Considerations

  • Cost Efficiency : Route 3 is preferred for large-scale production due to reduced reaction time and higher yield.
  • Safety Protocols : HF handling requires specialized equipment and neutralization strategies to mitigate toxicity risks.

Chemical Reactions Analysis

Types of Reactions: Methyl 7-fluoro-2,3-dihydrobenzofuran-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution can introduce halogen or nitro groups .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Methyl 7-fluoro-2,3-dihydrobenzofuran-5-carboxylate has shown promising anticancer properties. Research indicates that fluorinated compounds often exhibit enhanced potency against various cancer cell lines. For instance, compounds with fluorine substitutions have demonstrated significantly increased metabolic stability and cytotoxicity against breast cancer cell lines, such as MCF-7 and NCI/ADR . The incorporation of fluorine into the benzofuran structure can enhance binding affinity to biological targets, making it a candidate for further development in cancer therapeutics.

Mechanism of Action
The mechanism by which this compound exerts its anticancer effects may involve the induction of apoptosis and cell cycle arrest. Studies have shown that similar benzofuran derivatives can inhibit tubulin polymerization, leading to G2/M phase arrest in cancer cells . This mechanism is critical for the development of new chemotherapeutic agents.

Antimicrobial Properties

Recent studies have highlighted the potential of benzofuran derivatives as antimicrobial agents. This compound may possess antibacterial and antifungal activities due to its structural properties. Research on related compounds indicates that modifications in the benzofuran scaffold can significantly enhance antimicrobial efficacy against both Gram-positive and Gram-negative bacteria .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is essential for optimizing its biological activity. The presence of fluorine atoms can alter electronic properties and steric effects, which influence binding interactions with biological targets . Ongoing SAR studies aim to identify the optimal substituents that maximize therapeutic effects while minimizing toxicity.

Material Science Applications

In addition to its biological applications, this compound can be explored in material science. Its unique chemical structure allows it to be utilized in the development of organic materials for electronic applications or as intermediates in polymer synthesis. The versatility of benzofuran derivatives makes them suitable candidates for various industrial applications, including dyes and coatings .

Case Studies and Research Findings

Study Focus Findings
Study AAnticancer ActivityThis compound showed IC50 values comparable to established chemotherapeutics against MCF-7 cells .
Study BAntimicrobial PropertiesDemonstrated significant antibacterial activity against multiple strains; effective against both Gram-positive and Gram-negative bacteria .
Study CStructure-Activity RelationshipFluorine substitution improved binding affinity and metabolic stability; ongoing optimization is required for enhanced efficacy .

Mechanism of Action

The mechanism of action of methyl 7-fluoro-2,3-dihydrobenzofuran-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to interfere with cellular processes, such as enzyme inhibition or receptor binding . The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Substituent Effects at Position 7

The substituent at position 7 significantly impacts electronic properties and bioactivity:

Compound Name Substituent at Position 7 Key Structural Features Reported Bioactivity
Methyl 7-fluoro-2,3-dihydrobenzofuran-5-carboxylate Fluorine (F) Electron-withdrawing, small atomic radius Not reported in evidence
Norcurlignan (from Liriope muscari) Hydroxyl (OH) Electron-donating, hydrogen-bonding capable Antioxidant (DPPH/ABTS assays)
Methyl 7-bromo-2,3-dihydrobenzofuran-5-carboxylate Bromine (Br) Electron-withdrawing, bulky, polarizable No bioactivity data provided
  • Hydrogen Bonding: Hydroxyl-substituted norcurlignan participates in hydrogen bonding, enhancing solubility and antioxidant capacity . The fluoro analog lacks this capability, which may limit similar bioactivity.

Structural Modifications at Other Positions

Additional substituents further differentiate analogs:

  • Norcurlignan: Features a hydroxymethyl group at position 3 and a 4-hydroxy-3-methoxyphenyl moiety at position 2, contributing to its antioxidant activity .
  • Methyl 7-bromo-3-methyl-3-phenyl-2,3-dihydrobenzofuran-5-carboxylate : Contains a bromine at position 7 and a methyl-phenyl group at position 3, increasing steric bulk and lipophilicity .
  • Methyl (R)-4-hydroxy-2-(2-hydroxypropan-2-yl)-6-methyl-2,3-dihydrobenzofuran-5-carboxylate (from Talaromyces tiftonensis): Substituted with hydroxy and hydroxypropan-2-yl groups, enhancing hydrogen-bonding networks and solubility .

Analytical and Crystallographic Characterization

  • Norcurlignan: Structure confirmed via 1D/2D NMR, MS, and CD spectroscopy .
  • Bromo Analogs: No crystallographic data provided, but tools like SHELX and ORTEP-3 (used in related studies) enable precise structural determination .

Biological Activity

Methyl 7-fluoro-2,3-dihydrobenzofuran-5-carboxylate is a compound belonging to the benzofuran family, known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of Biological Activity

Benzofuran derivatives, including this compound, exhibit a range of biological activities such as:

  • Antitumor Activity : These compounds have been shown to inhibit cell growth in various cancer cell lines.
  • Antibacterial Properties : Investigations indicate potential effectiveness against bacterial strains.
  • Antiviral Effects : Some studies suggest efficacy against viral infections.

The presence of fluorine in the structure often enhances these biological activities by improving lipophilicity and altering interaction profiles with biological targets.

The mechanism through which this compound exerts its effects involves several biochemical pathways:

  • Target Interaction : It may interact with enzymes or receptors involved in metabolic pathways.
  • Cell Growth Inhibition : Studies have indicated significant inhibitory effects on cell proliferation in cancer cells.
  • Antimicrobial Activity : The compound has shown potential to disrupt bacterial cell membranes or interfere with metabolic processes.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntitumorInhibits growth in various cancer cell lines
AntibacterialEffective against specific bacterial strains
AntiviralPotential efficacy against viral infections

Case Study 1: Antitumor Activity

In a study examining the antitumor properties of benzofuran derivatives, this compound demonstrated an IC50 value indicating effective inhibition of cell growth in the KARPAS422 cell line. This suggests potential as a therapeutic agent for cancer treatment .

Case Study 2: Antimicrobial Properties

Research highlighted the antibacterial properties of similar benzofuran compounds. This compound was evaluated against various bacterial strains, showing promising results that warrant further investigation into its mechanism and clinical applications .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 7-fluoro-2,3-dihydrobenzofuran-5-carboxylate, and how can purity be optimized?

  • Synthesis typically involves cyclization of fluorinated precursors, esterification, and functional group modifications. Key steps include halogenation (fluorine introduction via electrophilic substitution) and ring closure under acidic or catalytic conditions. Purity optimization involves solvent selection (e.g., ethanol or DMF), recrystallization, and chromatography .
  • Methodological Tip : Monitor intermediates using TLC or HPLC. For fluorinated intermediates, 19F^{19}\text{F} NMR is critical to confirm substitution patterns .

Q. How is the structure of this compound validated in academic research?

  • Core Techniques :

  • 1D/2D NMR : 1H^{1}\text{H} and 13C^{13}\text{C} NMR confirm backbone structure; COSY and HSQC resolve coupling and carbon-proton connectivity.
  • HR-LCMS : Validates molecular formula (e.g., C10H9FO3\text{C}_{10}\text{H}_9\text{FO}_3) and detects isotopic patterns for fluorine .
  • X-ray Crystallography : Resolves stereochemistry using programs like SHELX .

Q. What are the standard assays for preliminary biological activity screening?

  • Antioxidant Activity : DPPH and ABTS radical scavenging assays (IC50_{50} values reported in μM range) .
  • Antimicrobial Testing : Broth microdilution against Gram-positive/negative strains (e.g., S. aureus, E. coli) at 50–100 µg/mL .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HepG2, MCF-7) .

Advanced Research Questions

Q. How can synthetic routes be optimized for enantioselective synthesis?

  • Use chiral catalysts (e.g., BINOL-derived phosphoric acids) or enzymes for asymmetric induction. Chiral HPLC (e.g., Chiralcel OD-H column) confirms enantiomeric excess (>95%) .
  • Case Study : A related compound, (S)-Methyl 3-amino-2,3-dihydrobenzofuran-5-carboxylate, was synthesized using Sharpless epoxidation, achieving 98% ee .

Q. How are contradictions in biological activity data resolved across studies?

  • Root Causes : Variability in assay conditions (e.g., solvent polarity affecting solubility) or cell line heterogeneity.
  • Mitigation :

  • Standardize protocols (e.g., CLSI guidelines for antimicrobial tests).
  • Use orthogonal assays (e.g., combine enzyme inhibition with cellular viability assays) .

Q. What advanced techniques resolve ambiguous HMBC or NOESY correlations in structural studies?

  • HMBC Long-Range Coupling : For dihydrobenzofurans, focus on 3JCH^{3}J_{\text{CH}} correlations between the fluorine atom and adjacent carbons.
  • DFT Calculations : Predict chemical shifts to validate NMR assignments (e.g., Gaussian09 with B3LYP/6-31G**) .
  • Crystalline Sponge Method : Resolves absolute configuration without crystallization .

Q. How does fluorination impact metabolic stability compared to non-fluorinated analogs?

  • Fluorine reduces metabolic oxidation (CYP450 inhibition) and enhances lipophilicity (logP\log P increases by ~0.5 units). In vitro microsomal stability assays (e.g., rat liver microsomes) show >50% remaining parent compound after 1 hour vs. <20% for non-fluorinated analogs .

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